alpha-(4-Fluorophenyl)-7-methoxy-2-benzofuranmethanol
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Overview
Description
Alpha-(4-Fluorophenyl)-7-methoxy-2-benzofuranmethanol is a chemical compound that belongs to the class of benzofurans This compound is characterized by the presence of a fluorophenyl group and a methoxy group attached to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Fluorophenyl)-7-methoxy-2-benzofuranmethanol typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran ring, followed by the introduction of the fluorophenyl and methoxy groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to maintain the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Fluorophenyl)-7-methoxy-2-benzofuranmethanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Alpha-(4-Fluorophenyl)-7-methoxy-2-benzofuranmethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-(4-Fluorophenyl)-7-methoxy-2-benzofuranmethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 2-Fluoroacrylfentanyl
- 6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile
Uniqueness
Alpha-(4-Fluorophenyl)-7-methoxy-2-benzofuranmethanol is unique due to its specific combination of functional groups and the benzofuran ring structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
117238-85-4 |
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Molecular Formula |
C16H13FO3 |
Molecular Weight |
272.27 g/mol |
IUPAC Name |
(4-fluorophenyl)-(7-methoxy-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C16H13FO3/c1-19-13-4-2-3-11-9-14(20-16(11)13)15(18)10-5-7-12(17)8-6-10/h2-9,15,18H,1H3 |
InChI Key |
KCCYXGIIXDJCOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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